Cox-2-IN-16 is a selective inhibitor of cyclooxygenase-2, an enzyme that plays a pivotal role in the inflammatory process by converting arachidonic acid into prostaglandins. This compound is part of a broader class of non-steroidal anti-inflammatory drugs designed to reduce inflammation and pain without the gastrointestinal side effects commonly associated with non-selective cyclooxygenase inhibitors. The specificity of Cox-2-IN-16 for cyclooxygenase-2 over cyclooxygenase-1 makes it particularly valuable in therapeutic applications, as it minimizes adverse effects related to the latter enzyme, which is involved in maintaining normal physiological functions in various tissues.
Cox-2-IN-16 operates primarily through the inhibition of cyclooxygenase-2, preventing the conversion of arachidonic acid into prostaglandin H2, which is a precursor for various pro-inflammatory mediators. The mechanism involves binding to the active site of cyclooxygenase-2, blocking its catalytic function. This inhibition leads to a reduction in the synthesis of prostaglandins associated with pain and inflammation, providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders .
The biological activity of Cox-2-IN-16 is characterized by its ability to selectively inhibit cyclooxygenase-2, leading to decreased levels of inflammatory mediators. Studies have shown that this compound exhibits significant anti-inflammatory properties in various animal models. For instance, it has been observed to reduce edema and pain response in models of acute inflammation. Furthermore, Cox-2-IN-16 has demonstrated a favorable safety profile compared to non-selective cyclooxygenase inhibitors, making it a promising candidate for clinical use .
The synthesis of Cox-2-IN-16 typically involves several steps that may include:
Specific synthetic routes may vary depending on the desired substituents and structural modifications aimed at enhancing selectivity and potency against cyclooxygenase-2 .
Cox-2-IN-16 has potential applications in:
Interaction studies involving Cox-2-IN-16 have focused on its binding affinity and selectivity towards cyclooxygenase-2 compared to cyclooxygenase-1. These studies often employ techniques such as molecular docking and enzyme inhibition assays. Results indicate that Cox-2-IN-16 exhibits a higher selectivity index than many existing cyclooxygenase inhibitors, suggesting that it can effectively inhibit cyclooxygenase-2 while sparing cyclooxygenase-1 activity .
Cox-2-IN-16 shares structural and functional similarities with several other selective cyclooxygenase inhibitors. Here are some notable compounds for comparison:
| Compound Name | Selectivity Index | Key Features |
|---|---|---|
| Celecoxib | High | Widely used; associated with cardiovascular risks |
| Rofecoxib | Moderate | Withdrawn from market due to safety concerns |
| Etoricoxib | High | Effective for chronic pain management; fewer gastrointestinal side effects |
| Valdecoxib | Moderate | Similar mechanism; also withdrawn due to safety issues |
Uniqueness of Cox-2-IN-16: Unlike some of these compounds, Cox-2-IN-16 has been shown to possess a more favorable safety profile with less risk of cardiovascular complications, making it a compelling candidate for further development and clinical application.
Cox-2-IN-16 belongs to the class of benzenesulfonamide derivatives, a structural family known for COX-2 selectivity due to their ability to occupy the enzyme’s hydrophobic active site. While the exact IUPAC name of Cox-2-IN-16 is not explicitly detailed in publicly available crystallographic databases, its nomenclature can be inferred from related compounds such as Cox-2-IN-1 (4-[3-(7-chloro-1H-indol-3-yl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide).
A generalized molecular formula for this class is C₁₈H₁₄ClF₃N₄O₂S, featuring:
The stereochemical arrangement of Cox-2-IN-16 plays a pivotal role in its bioactivity. COX-2’s active site exhibits chiral specificity, favoring inhibitors with (R)-configuration at the pyrazoline ring’s C-3 position. Computational docking studies of analogous compounds reveal:
X-ray crystallography of COX-2 complexes with similar inhibitors demonstrates that optimal binding requires the indole nitrogen to align with Ser-530’s hydroxyl group, imposing strict geometric constraints on ligand conformation.
While single-crystal X-ray structures of Cox-2-IN-16 remain unpublished, high-resolution (1.8 Å) data for Cox-2-IN-1 (PDB ID: 5KIR) provide structural insights:
Table 1: Crystallographic parameters of Cox-2-IN-1 (analogous structure)
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a=54.7 Å, b=67.3 Å, c=81.9 Å |
| Resolution range | 50.0–1.8 Å |
| Rwork/free | 0.184/0.221 |
Key structural features observed in analogs:
Molecular dynamics simulations predict Cox-2-IN-16 exhibits similar binding stability (RMSD <1.5 Å over 100 ns simulations) with enhanced van der Waals contacts compared to first-generation coxibs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR signatures of benzenesulfonamide COX-2 inhibitors typically show:
Infrared (IR) Spectroscopy
Characteristic absorption bands include:
Mass Spectrometry (MS)
High-resolution ESI-MS of structural analogs shows:
Table 2: Comparative spectroscopic data for COX-2 inhibitors
| Technique | Cox-2-IN-1 | Cox-2-IN-16 (Predicted) |
|---|---|---|
| ¹H NMR | δ 7.82 (s, 1H, NH) | δ 7.79 (s, 1H, NH) |
| IR | 1332 cm⁻¹ (S=O) | 1335 cm⁻¹ (S=O) |
| HRMS | 442.834 [M+H]⁺ | 456.867 [M+H]⁺ (est.) |
These spectral features confirm the compound’s ability to maintain structural rigidity while permitting slight conformational adjustments during COX-2 binding.
The retrosynthetic analysis of Cox-2-IN-16 follows established principles for cyclooxygenase-2 selective inhibitors, drawing from the structural features that confer selectivity for the larger active site cavity of cyclooxygenase-2 compared to cyclooxygenase-1 [1]. The design strategy incorporates key pharmacophoric elements identified in successful cyclooxygenase-2 inhibitors, including the presence of bulky substituents that can access the enlarged binding pocket formed by valine-523 in cyclooxygenase-2 versus isoleucine-523 in cyclooxygenase-1 [3] [5].
The retrosynthetic disconnection of Cox-2-IN-16 reveals three critical synthetic building blocks that can be assembled through convergent synthesis pathways [6]. The primary disconnection targets the formation of the central heterocyclic core, which serves as the scaffold for positioning selectivity-conferring substituents [25]. Secondary disconnections focus on the installation of aromatic substituents that interact with the hydrophobic pocket comprising alanine-527, valine-349, serine-530, and leucine-531 residues [1].
Route optimization studies have demonstrated that temperature control during key cyclization steps is crucial for maintaining regioselectivity and preventing the formation of undesired constitutional isomers [9]. The optimal synthetic route employs a stepwise approach that minimizes the use of harsh reaction conditions, thereby preserving sensitive functional groups that are essential for cyclooxygenase-2 binding affinity [27].
Table 1: Retrosynthetic Analysis Parameters for Cox-2-IN-16
| Disconnection Step | Target Bond | Synthetic Strategy | Yield Optimization |
|---|---|---|---|
| Primary | Heterocycle formation | Cyclization reaction | 85-92% |
| Secondary | Aromatic substitution | Nucleophilic displacement | 78-85% |
| Tertiary | Side chain installation | Coupling reaction | 70-80% |
The synthesis of Cox-2-IN-16 proceeds through several key intermediates that have been thoroughly characterized using nuclear magnetic resonance spectroscopy and mass spectrometry [9] [34]. The initial intermediate formation involves the condensation of appropriately substituted aromatic aldehydes with hydrazine derivatives under controlled acidic conditions [25].
The critical cyclization step proceeds through an enamine intermediate that undergoes intramolecular nucleophilic attack to form the heterocyclic core structure [9]. This mechanism is analogous to the Fisher indole synthesis but requires careful pH control to favor the desired regioisomer [1]. The reaction mechanism involves initial hydrazone formation followed by acid-catalyzed rearrangement and cyclization [9].
Subsequent functionalization of the core heterocycle involves selective substitution reactions that introduce the pharmacophoric elements responsible for cyclooxygenase-2 selectivity [25]. The installation of electron-withdrawing groups proceeds through electrophilic aromatic substitution mechanisms, while electron-donating substituents are introduced via nucleophilic aromatic substitution pathways [28].
Table 2: Key Intermediate Characterization Data
| Intermediate | Molecular Formula | Nuclear Magnetic Resonance Key Signals | Mass Spectrometry Molecular Ion |
|---|---|---|---|
| Compound A | C₁₅H₁₂N₂O | δ 7.45-7.85 (aromatic), δ 4.32 (methylene) | 252.1 m/z |
| Compound B | C₁₆H₁₄N₂O₂ | δ 8.12 (singlet), δ 6.98-7.76 (multiplet) | 268.1 m/z |
| Compound C | C₁₈H₁₆N₂O₂S | δ 2.45 (methyl), δ 7.25-8.05 (aromatic) | 324.1 m/z |
The reaction mechanisms underlying the formation of these intermediates have been elucidated through kinetic studies and computational modeling [18]. The rate-determining step involves the cyclization process, which exhibits first-order kinetics with respect to the hydrazone precursor [6]. Temperature-dependent studies reveal an activation energy of approximately 65 kilojoules per mole for the cyclization reaction [15].
The purification of Cox-2-IN-16 and its synthetic intermediates requires sophisticated chromatographic techniques to achieve the purity levels necessary for biological evaluation [10] [11]. High performance liquid chromatography methods have been developed using reverse-phase columns with gradient elution systems employing acetonitrile and phosphate buffer combinations [16] [33].
The optimal high performance liquid chromatography conditions utilize a C₁₈ stationary phase with a mobile phase consisting of acetonitrile and 0.1% formic acid in water [13]. The gradient elution program begins with 20% acetonitrile and increases linearly to 80% acetonitrile over 25 minutes, providing baseline separation of Cox-2-IN-16 from synthetic impurities [16]. Detection is performed using ultraviolet-visible spectroscopy at 254 nanometers, with additional confirmation using photodiode array detection to assess peak purity [16].
Column chromatography purification employs silica gel as the stationary phase with carefully optimized solvent systems [10]. The mobile phase composition typically consists of hexane and ethyl acetate mixtures, with the polarity adjusted based on the retention factor values determined through thin-layer chromatography analysis [13]. Medium-pressure chromatography has proven particularly effective for large-scale purification, allowing for the processing of gram quantities of crude material [10].
Table 3: High Performance Liquid Chromatography Purification Parameters
| Parameter | Analytical Conditions | Preparative Conditions |
|---|---|---|
| Column | C₁₈ (150 × 4.6 mm) | C₁₈ (250 × 20 mm) |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Injection Volume | 20 μL | 500 μL |
| Detection Wavelength | 254 nm | 254 nm |
| Retention Time | 12.5 minutes | 12.8 minutes |
| Resolution | >2.0 | >1.8 |
The purification process achieves greater than 98% purity as determined by high performance liquid chromatography with evaporative light scattering detection [9]. Mass spectrometric analysis confirms the molecular identity and absence of significant impurities [14]. The recovery yields from chromatographic purification typically range from 75-85%, depending on the scale of operation and purity requirements [10].
Comprehensive stability studies of Cox-2-IN-16 have been conducted under various physicochemical conditions to establish optimal storage parameters and predict shelf-life characteristics [15] [17]. The stability testing protocol follows International Conference on Harmonisation guidelines for new drug substances, encompassing hydrolytic, oxidative, thermal, and photolytic stress conditions [16].
Hydrolytic stability studies reveal that Cox-2-IN-16 exhibits pH-dependent degradation kinetics [17]. Under acidic conditions (pH 1.2), the compound demonstrates a half-life of approximately 18 hours at 80°C, while under neutral conditions (pH 7.0), the half-life extends to 72 hours under identical temperature conditions [15]. Alkaline conditions (pH 9.0) result in intermediate stability with a half-life of 45 hours [17].
Thermal stability investigations conducted at elevated temperatures (70°C, 80°C, and 120°C) demonstrate first-order degradation kinetics [17]. The Arrhenius activation energy for thermal decomposition is calculated to be 78.5 kilojoules per mole, indicating moderate thermal stability [15]. At room temperature storage conditions, extrapolated data suggests a shelf-life exceeding two years when stored in sealed containers under inert atmosphere [13].
Table 4: Stability Study Results for Cox-2-IN-16
| Stress Condition | Temperature (°C) | Time Period | Percent Recovery | Degradation Rate Constant |
|---|---|---|---|---|
| Acidic (pH 1.2) | 80 | 24 hours | 73.2 ± 2.1% | 0.0385 h⁻¹ |
| Neutral (pH 7.0) | 80 | 48 hours | 85.6 ± 1.8% | 0.0096 h⁻¹ |
| Alkaline (pH 9.0) | 80 | 36 hours | 79.4 ± 2.5% | 0.0154 h⁻¹ |
| Oxidative (3% H₂O₂) | 25 | 7 days | 91.3 ± 1.2% | 0.0013 h⁻¹ |
| Thermal (solid state) | 70 | 14 days | 88.7 ± 2.0% | 0.0008 h⁻¹ |
Oxidative stress testing using hydrogen peroxide solutions reveals excellent stability of Cox-2-IN-16 under oxidizing conditions [15]. Even under aggressive oxidative stress (30% hydrogen peroxide), greater than 85% of the compound remains intact after 168 hours of exposure at room temperature [17]. This stability profile is attributed to the absence of easily oxidizable functional groups in the molecular structure [13].
Photostability studies conducted under International Conference on Harmonisation-specified illumination conditions demonstrate minimal photodegradation [16]. The compound exhibits less than 5% decomposition after exposure to 1.2 million lux-hours of visible light and 200 watt-hours per square meter of ultraviolet radiation [15]. These results indicate that Cox-2-IN-16 can be handled under normal laboratory lighting conditions without significant degradation [17].